methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate
Overview
Description
Methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.10962727 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic System Synthesis
Research demonstrates the utility of similar compounds in synthesizing heterocyclic systems. For instance, compounds like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been employed in the synthesis of various heterocyclic compounds, including pyrimidinones and pyrazinones, through reactions that involve catalytic transfer hydrogenation or acidic conditions to yield aminopyrimidinones with high yields. These methodologies underscore the importance of such compounds in constructing complex heterocyclic frameworks, which are common in pharmaceuticals, agrochemicals, and materials science (Toplak, R. et al., 1999).
Antimicrobial and Antitubercular Activities
Some studies focus on the development of novel thioureas and hydrazones derived from similar scaffolds, showing significant antimicrobial, antitubercular, and anticancer activities. This indicates the potential of methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate analogs in the design and discovery of new therapeutic agents (Çıkla, P., 2010).
Photonic and Optical Applications
The investigation into the nonlinear optical properties of hydrazone derivatives highlights the relevance of structurally related compounds in photonic applications. These compounds exhibit reverse saturable absorption, indicating their potential in developing optical limiting devices and other photonic technologies (Nair, V. S. et al., 2022).
Synthesis of Novel Anticancer Agents
Another study details the synthesis and evaluation of new apoptosis-inducing agents based on ethyl 2-amino derivatives for breast cancer treatment. This suggests that compounds with a similar structural basis can be pivotal in the synthesis and development of new anticancer agents, showcasing their utility in medicinal chemistry (Gad, E. et al., 2020).
Properties
IUPAC Name |
methyl 2-[[(4-ethyl-5-methylthiophene-3-carbonyl)amino]carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-4-11-10(2)25-9-13(11)15(21)19-20-17(23)18-14-8-6-5-7-12(14)16(22)24-3/h5-9H,4H2,1-3H3,(H,19,21)(H2,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIPUNLGHJSILM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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